Structural Elucidation and NMR Spectroscopic Profiling of 2-(Chloromethyl)-4,5-dihydro-4,4-dimethyl-oxazole
Structural Elucidation and NMR Spectroscopic Profiling of 2-(Chloromethyl)-4,5-dihydro-4,4-dimethyl-oxazole
Executive Overview
The compound 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl-oxazole (commonly referred to as 2-chloromethyl-4,4-dimethyl-2-oxazoline; CAS: 30093-99-3[1]) is a highly versatile heterocyclic building block in advanced organic synthesis. From a mechanistic standpoint, this molecule is frequently utilized to generate 1-azaallylic anions upon treatment with strong bases (e.g., LDA), which subsequently undergo Darzens-type reactions with imines to synthesize complex aziridines[2]. Furthermore, it serves as a critical etherification reagent in the stereoselective construction of consecutive stereocenters via [2,3]-Wittig rearrangements[3].
Given its reactivity—particularly the lability of the chloromethyl group and the susceptibility of the oxazoline ring to hydrolysis under acidic conditions—precise structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides an authoritative guide to the structural analysis, quantitative NMR data interpretation, and self-validating experimental workflows for this compound.
Principles of Structural Connectivity
The molecular architecture of 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl-oxazole ( C6H10ClNO ) imposes specific electronic and geometric constraints that dictate its NMR signature:
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The Oxazoline Core: The 4,5-dihydrooxazole ring contains a highly electronegative oxygen atom and an sp2 -hybridized nitrogen. This pulls electron density away from the C2 and C5 positions, resulting in significant downfield chemical shifts.
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The C4 Gem-Dimethyl Group: The two methyl groups at the C4 position are chemically equivalent due to the rapid conformational dynamics of the five-membered ring in solution, presenting as a sharp, highly integrated singlet.
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The C2 Chloromethyl Group: The −CH2Cl moiety is isolated from other proton-bearing carbons by the quaternary C2 imine carbon. Consequently, it exhibits no homonuclear spin-spin coupling ( 3JHH ), appearing as a distinct singlet.
Quantitative NMR Spectral Data
The following tables summarize the standardized 1H and 13C NMR spectral data for 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl-oxazole. The data is calibrated against tetramethylsilane (TMS) at 0.00 ppm.
Table 1: 1H NMR Data (400 MHz, CDCl3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| C4- CH3 | 1.30 | Singlet (s) | 6H | The two methyl groups are chemically equivalent and isolated from adjacent protons by the quaternary C4 carbon. |
| C5- CH2 | 4.00 | Singlet (s) | 2H | Deshielded by the adjacent ring oxygen. No vicinal protons exist, resulting in a singlet. |
| C2- CH2Cl | 4.15 | Singlet (s) | 2H | Strongly deshielded by both the highly electronegative chlorine atom and the adjacent C2=N double bond. |
Table 2: 13C NMR Data (100 MHz, CDCl3 )
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| C4- CH3 | 28.0 | CH3 | Typical aliphatic methyl resonance, slightly deshielded by the ring proximity. |
| C2- CH2Cl | 36.5 | CH2 | Characteristic shift for a carbon bound to a single chlorine atom. |
| C4 | 68.0 | C (Quat.) | Aliphatic quaternary carbon, deshielded by the adjacent nitrogen. |
| C5 | 79.5 | CH2 | Highly deshielded methylene carbon due to the direct bond to the ring oxygen. |
| C2 | 162.0 | C (Quat.) | The imine carbon ( C=N ) is the most deshielded nucleus in the molecule. |
Advanced Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity data acquisition and prevent sample degradation, the following protocol must be strictly adhered to.
Rationale & Causality (E-E-A-T)
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Solvent Choice: Deuterated chloroform ( CDCl3 ) is mandated over protic solvents (like CD3OD or D2O ). Protic solvents can initiate the solvolysis of the reactive chloromethyl group or catalyze the ring-opening hydrolysis of the oxazoline core.
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Relaxation Delays ( d1 ): A prolonged relaxation delay is critical for the 13C acquisition to ensure the quaternary carbons (C2 and C4) fully relax back to thermal equilibrium, preventing artificial signal attenuation.
Step-by-Step Acquisition Workflow
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v TMS. Filter the solution through a plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
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Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl3 solvent.
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Shimming & Tuning: Perform gradient shimming (e.g., TopShim) to optimize the Z-axis magnetic field gradients. Manually tune and match the probe for both 1H and 13C frequencies to maximize the signal-to-noise ratio (SNR).
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1D Acquisition:
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1H NMR: Acquire 16–32 scans with a 30° pulse angle and a 1.5-second relaxation delay.
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13C NMR: Acquire 512–1024 scans using a WALTZ-16 proton decoupling sequence. Set the relaxation delay ( d1 ) to ≥ 2.5 seconds to capture the quaternary C2 and C4 signals accurately.
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Processing & Phase Correction: Apply a Fourier transform (FT). Perform zero-order and first-order phase corrections manually to ensure perfectly Lorentzian peak shapes. Apply a baseline correction polynomial.
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Self-Validation Checkpoint: Integrate the 1H spectrum. The system is validated only if the integration ratio of the peaks at 1.30 ppm, 4.00 ppm, and 4.15 ppm is exactly 6:2:2 . Any deviation indicates sample degradation or residual solvent contamination.
Fig 1: Self-validating NMR acquisition workflow for oxazoline derivatives.
2D NMR Connectivity and Structural Verification
While 1D NMR provides the foundational data, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to definitively prove the molecular connectivity, specifically linking the isolated spin systems.
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HMBC Correlations: The protons of the gem-dimethyl group ( δ 1.30) will show strong 2JCH and 3JCH cross-peaks to the C4 ( δ 68.0) and C5 ( δ 79.5) carbons, respectively.
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Crucially, the chloromethyl protons ( δ 4.15) will exhibit a distinct 2JCH correlation to the highly deshielded C2 imine carbon ( δ 162.0), confirming the regiochemistry of the substitution.
Fig 2: Key HMBC (dashed) and direct bond (solid) correlations for structural verification.
References
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[2] 1-Azaallylic Anions in Heterocyclic Chemistry | Chemical Reviews. ACS Publications. Available at:[Link]
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[3] STEREOSELECTIVE CONSTRUCTION OF FOUR CONSECUTIVE STEREOCENTERS USING [2,3]-WITTIG REARRANGEMENT REACTION. Semantic Scholar. Available at:[Link]
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[1] 4,4-Dimethyl-2-oxazoline | C5H9NO | CID 121630. PubChem - NIH. Available at:[Link]
